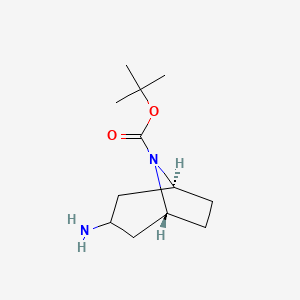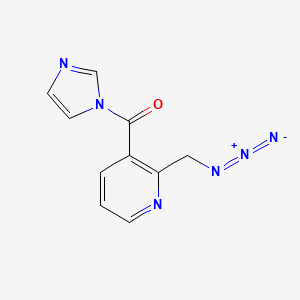
(2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranose 3,5-Dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranose 3,5-Dibenzoate is a synthetic organic compound belonging to the class of glycosides. It features a pentofuranose ring with specific substitutions that make it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranose 3,5-Dibenzoate typically involves the following steps:
Starting Material: The synthesis begins with a suitable pentofuranose derivative.
Fluorination: Introduction of the fluorine atom at the second carbon position (C-2) is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Methylation: The methyl group is introduced at the same carbon position (C-2) using methylating agents like methyl iodide.
Benzoylation: The hydroxyl groups at positions 3 and 5 of the pentofuranose ring are protected by benzoylation using benzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow systems.
Purification: The product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranose 3,5-Dibenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and benzoyl groups can be substituted under appropriate conditions.
Hydrolysis: The benzoyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium carbonate in methanol can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions include:
Hydrolyzed Derivatives: Compounds with free hydroxyl groups at positions 3 and 5.
Substituted Derivatives: Compounds with different substituents replacing the fluorine or benzoyl groups.
Scientific Research Applications
(2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranose 3,5-Dibenzoate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of nucleoside analogs and other complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.
Medicine: It is investigated for its potential as a prodrug or active pharmaceutical ingredient in antiviral and anticancer therapies.
Industry: The compound is utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranose 3,5-Dibenzoate involves:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in cellular processes, such as CD38, which plays a role in nicotinamide and calcium signaling pathways.
Molecular Targets: The primary targets include enzymes and proteins that interact with the pentofuranose ring and its substituents.
Pathways: The compound affects metabolic pathways related to nucleotide synthesis and cellular communication.
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-2,2-difluoro-D-erythro-pentofuranose-3,5-dibenzoate: This compound has similar structural features but with two fluorine atoms instead of one.
2-Deoxy-2-fluoro-2-methyl-D-ribofuranosyl nucleosides: These derivatives are used in antiviral research and have similar synthetic routes.
Uniqueness
(2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranose 3,5-Dibenzoate is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities
Properties
CAS No. |
1639301-16-8 |
|---|---|
Molecular Formula |
C₂₀H₁₉FO₆ |
Molecular Weight |
374.36 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(3-Chloropropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1144839.png)





![10-[2-(1-methyl-2-piperidinyl)ethyl]-10H-phenothiazine hydrochloride](/img/structure/B1144853.png)

